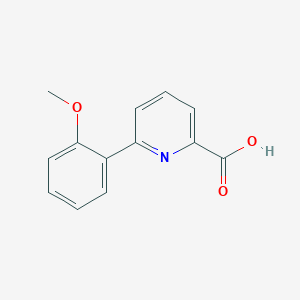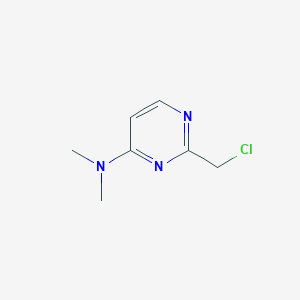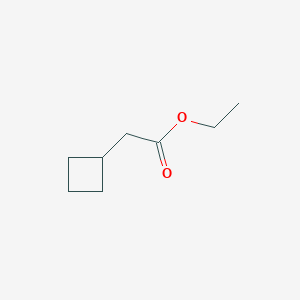![molecular formula C6H15NO B1316955 3-[Ethyl(methyl)amino]propan-1-ol CAS No. 49642-03-7](/img/structure/B1316955.png)
3-[Ethyl(methyl)amino]propan-1-ol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
3-[Ethyl(methyl)amino]propan-1-ol is used in a wide range of scientific research applications. It has been used to study the biochemical and physiological effects of compounds on cells, as well as to study the mechanism of action of drugs. This compound has also been used to study the effects of environmental pollutants on organisms.
Wirkmechanismus
3-[Ethyl(methyl)amino]propan-1-ol is an organic compound that acts as a substrate for enzymes. It is believed to act as an inhibitor of enzymes, which can lead to changes in biochemical and physiological processes. It can also act as a modulator of cellular signaling pathways, which can lead to changes in gene expression.
Biochemical and Physiological Effects
This compound has been studied for its effects on biochemical and physiological processes. Studies have shown that this compound can inhibit the activity of enzymes involved in the metabolism of drugs, which can lead to changes in drug absorption and metabolism. It has also been shown to modulate the activity of signaling pathways, which can lead to changes in gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-[Ethyl(methyl)amino]propan-1-ol in lab experiments is its ability to act as an inhibitor of enzymes, which can lead to changes in biochemical and physiological processes. However, it is important to note that this compound can also act as a modulator of cellular signaling pathways, which can lead to changes in gene expression. Additionally, this compound can be toxic to cells at high concentrations, so it is important to use caution when using it in experiments.
Zukünftige Richtungen
Future research should focus on exploring the potential of 3-[Ethyl(methyl)amino]propan-1-ol as an inhibitor of enzymes and modulator of cellular signaling pathways. Additionally, further research should focus on the effects of this compound on drug absorption and metabolism, as well as its effects on gene expression. Additionally, further research should focus on the potential toxicity of this compound at higher concentrations, and the possible ways to reduce or eliminate its toxic effects. Finally, research should focus on the potential applications of this compound in medical and pharmaceutical applications.
Biochemische Analyse
Biochemical Properties
3-[Ethyl(methyl)amino]propan-1-ol plays a significant role in biochemical reactions due to its dual functional groups. The alcohol group can participate in hydrogen bonding and other interactions, while the amine group can act as a nucleophile in various reactions. This compound interacts with enzymes, proteins, and other biomolecules, often serving as a substrate or inhibitor. For example, it can be used in the preparation of polyurethanes and poly(propyl ether imine) dendrimers .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by interacting with cell signaling pathways, altering gene expression, and affecting cellular metabolism. The compound’s ability to form hydrogen bonds and act as a nucleophile allows it to interact with key biomolecules within the cell, potentially leading to changes in cellular activities .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins, either inhibiting or activating their functions. It can also affect gene expression by interacting with DNA or RNA, leading to changes in the production of specific proteins. These interactions are often mediated by the compound’s functional groups, which can form hydrogen bonds and participate in nucleophilic reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For example, it may degrade into other compounds that have different biochemical properties, leading to changes in its activity over time. Studies have shown that the compound can remain stable under certain conditions, but its effects may diminish as it degrades .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Toxic or adverse effects may also be observed at high doses, indicating a threshold beyond which the compound becomes harmful. These dosage-dependent effects are important for understanding the compound’s safety and efficacy in biochemical applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes in the liver and other tissues, leading to the production of metabolites that may have different biochemical properties. The compound’s interactions with enzymes and cofactors can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. These interactions can affect the compound’s localization and accumulation, influencing its activity and function .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, contributing to its overall biochemical activity .
Eigenschaften
IUPAC Name |
3-[ethyl(methyl)amino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-3-7(2)5-4-6-8/h8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVYDYIDLQCRHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560338 | |
| Record name | 3-[Ethyl(methyl)amino]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49642-03-7 | |
| Record name | 3-[Ethyl(methyl)amino]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1316876.png)




![(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol](/img/structure/B1316891.png)
acetic acid](/img/structure/B1316894.png)


![5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1316902.png)




